Cas no 1805212-23-0 (3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile)

3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile
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- インチ: 1S/C9H6F2N4/c10-9(11)6-3-5(4-13)15-7(1-2-12)8(6)14/h3,9H,1,14H2
- InChIKey: COHIYZWPIADESP-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)N=C(CC#N)C=1N)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 313
- トポロジー分子極性表面積: 86.5
- XLogP3: 0.5
3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068278-1g |
3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile |
1805212-23-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile 関連文献
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrileに関する追加情報
3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile: A Comprehensive Overview
3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile (CAS No: 1805212-23-0) is a highly specialized organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its pyridine ring substituted with amino, cyano, and difluoromethyl groups, exhibits remarkable versatility in its applications and potential for further chemical modifications.
The pyridine ring serves as the core framework of this molecule, providing a rigid and planar structure that facilitates various electronic interactions. The amino group (-NH₂) at position 3 introduces nucleophilic properties, while the cyano group (-CN) at position 6 enhances the compound's electron-withdrawing characteristics. The difluoromethyl group (-CF₂H) at position 4 adds a layer of fluorine-based functionality, which is known for its ability to modulate physical and chemical properties such as solubility, stability, and bioavailability.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile, leveraging multi-step reaction pathways that incorporate advanced catalytic systems and green chemistry principles. These methods not only ensure high yields but also minimize environmental impact, aligning with the growing demand for sustainable chemical processes.
In terms of applications, this compound has shown promise in drug discovery efforts, particularly in the development of novel therapeutics targeting complex biological systems. Its ability to act as a scaffold for bioisosterism and pharmacophore modeling makes it an invaluable tool in medicinal chemistry research. Additionally, the compound's electronic properties make it a candidate for use in organic electronics, where its ability to participate in π-conjugation could contribute to the development of advanced materials such as semiconductors and optoelectronic devices.
Recent studies have also explored the potential of 3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile in catalysis, where its unique functional groups can serve as active sites for facilitating various chemical transformations. Researchers have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, highlighting its role in enhancing reaction efficiency and selectivity.
The integration of fluorinated substituents into the molecule's structure has been a focal point of recent investigations. The difluoromethyl group not only imparts hydrophobicity but also introduces steric effects that can influence molecular recognition and binding affinity in biological systems. This feature is particularly advantageous in the design of drugs targeting specific receptors or enzymes.
Moreover, the compound's acetonitrile group (-C≡N) at position 2 contributes to its ability to engage in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and stability in physiological environments. This makes it an attractive candidate for use in peptide synthesis and other biomolecule-related applications.
From an analytical standpoint, modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) have been employed to characterize this compound with high precision. These analyses have provided insights into its molecular conformation, vibrational modes, and fragmentation patterns under various conditions.
In conclusion, 3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile (CAS No: 1805212-23-0) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique combination of functional groups offers immense potential for innovation in drug discovery, materials science, and catalytic processes. As research continues to uncover new dimensions of this compound's utility, it is poised to play an increasingly significant role in advancing modern chemistry.
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